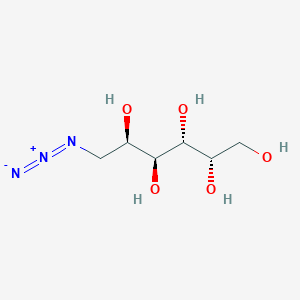
6-Azido-6-deoxy-D-galactitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-6-deoxy-D-galactitol, also known as this compound, is a useful research compound. Its molecular formula is C6H13N3O5 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycosylation Studies
The azido group allows for bioorthogonal labeling, which is crucial in studying glycosylation—a fundamental biological process where sugars are attached to proteins and lipids. Researchers utilize 6-azido-6-deoxy-D-galactitol to track glycoproteins and glycolipids in living cells, providing insights into protein trafficking and cellular signaling pathways .
Cancer Research
In cancer research, this compound plays a pivotal role in understanding tumor biology and metastasis. It enables the visualization of glycan structures on cancer cells, facilitating studies on how these modifications affect cell behavior and interactions with the immune system .
Drug Delivery Systems
The ability to label glycans specifically has implications for drug delivery systems. By attaching therapeutic agents to glycan structures modified with this compound, researchers can enhance the targeting of drugs to specific cell types, improving therapeutic efficacy while minimizing side effects .
Protein-Specific Glycation Visualization
Recent studies have demonstrated the use of this compound as a chemical reporter for visualizing protein-specific glycation in living cells. This application highlights its utility in understanding disease mechanisms related to altered glycosylation patterns, such as those seen in diabetes and other metabolic disorders .
Case Studies
Eigenschaften
CAS-Nummer |
138245-74-6 |
|---|---|
Molekularformel |
C6H13N3O5 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-6-azidohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3-6,10-14H,1-2H2/t3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
BPWHMSFNUDJDKX-DPYQTVNSSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-] |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-] |
Synonyme |
6-AZIDO-6-DEOXY-D-GALACTITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















